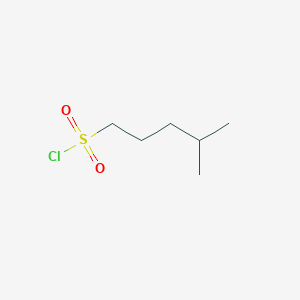

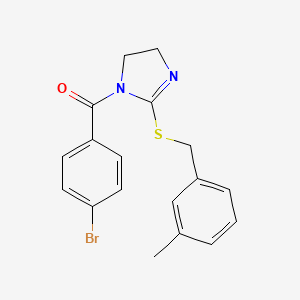

![molecular formula C22H28N4O3S B2381430 Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate CAS No. 898345-26-1](/img/structure/B2381430.png)

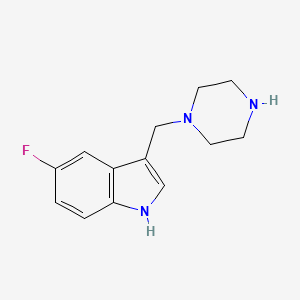

Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of the dihydropyrimidinones, bearing a terminal alkynyl group, with various substituted aryl azides . Another study mentions the synthesis of triazole-pyrimidine hybrids, which might share some similarities with the compound .Scientific Research Applications

Synthesis and Biological Activity

Antimicrobial Activity : Research has shown that novel 1,2,4-triazole derivatives possess significant biological activity against various microorganisms. For example, compounds synthesized with a structure incorporating the 1,2,4-triazole moiety have been evaluated for their antibacterial and antifungal properties, displaying good antimicrobial activity against a range of pathogens (Suresh, Lavanya, & Rao, 2016).

Antagonist Activity : Derivatives of 1,2,4-triazole with specific substituents have been prepared and tested for their antagonist activity, particularly as 5-HT2 receptor antagonists. Some of these compounds have shown promising activity, indicating their potential use in developing therapeutic agents targeting serotonergic systems (Watanabe et al., 1992).

Analgesic Properties : Studies on isothiazolopyridines, a class related to thiazolo[3,2-b][1,2,4]triazoles, have provided insights into their molecular structure and potential analgesic properties. The research emphasizes the importance of specific substituents and their configuration for the analgesic action of these compounds (Karczmarzyk & Malinka, 2008).

Antihypertensive Agents : The synthesis of triazolopyrimidines bearing different substituents has been explored for their potential antihypertensive effects. Some of these compounds exhibited activity in vitro and in vivo, underscoring the therapeutic potential of triazole derivatives in managing hypertension (Bayomi et al., 1999).

Inhibitors of Soluble Epoxide Hydrolase : Triazine and piperidine derivatives have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various physiological processes. The optimization of these compounds for potency and selectivity highlights the role of the triazine core and phenyl group substitutions in achieving desirable pharmacokinetic properties (Thalji et al., 2013).

Mechanism of Action

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . They interact with human microglia and neuronal cell models, suggesting that these may be potential targets .

Mode of Action

Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound might interact with its targets to modulate these biochemical pathways .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in neuroprotection and anti-inflammation. It may inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), key players in inflammatory responses . Additionally, it may reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

The compound appears to have promising neuroprotective and anti-inflammatory properties . It may reduce the production of inflammatory mediators like NO and TNF-α . It may also decrease the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These effects suggest that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .

properties

IUPAC Name |

methyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-ethylphenyl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3S/c1-4-14-6-8-15(9-7-14)18(25-12-10-16(11-13-25)21(28)29-3)19-20(27)26-22(30-19)23-17(5-2)24-26/h6-9,16,18,27H,4-5,10-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOZWELGKMPWMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCC(CC4)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2381352.png)

![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-fluorobenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2381361.png)

![1-[4-(1,2,4-Triazol-4-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2381366.png)

![8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2381369.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2381370.png)